2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
500190-97-6 |
|---|---|
Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
2,3-bis(1H-pyrrol-2-yl)quinoxalin-5-amine |
InChI |
InChI=1S/C16H13N5/c17-10-4-1-5-13-14(10)21-16(12-7-3-9-19-12)15(20-13)11-6-2-8-18-11/h1-9,18-19H,17H2 |
InChI Key |
UEVOLPDKIIKMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways to 2,3 Di 1h Pyrrol 2 Yl Quinoxalin 5 Amine
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine identifies the quinoxaline (B1680401) core as the primary strategic fragment. The most common and effective disconnection strategy involves breaking the two C-N bonds of the pyrazine (B50134) ring. This approach leads to two key precursor building blocks: a substituted aromatic diamine and a 1,2-dicarbonyl compound.
Specifically, for the target molecule, this disconnection points to benzene-1,2,3-triamine (B1222852) (or a protected derivative) and 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione . This is the most convergent and widely practiced approach for quinoxaline synthesis. researchgate.netsid.irchegg.comchegg.comsapub.org
An alternative, less common disconnection involves forming the C-C bonds between the pre-formed 5-aminoquinoxaline core and the two pyrrole (B145914) rings. This would typically involve a 2,3-dihalo-5-aminoquinoxaline and a pyrrolyl organometallic reagent, suggesting a pathway reliant on transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov A third strategy could involve the construction of the pyrrole rings onto a pre-existing 5-amino-2,3-disubstituted quinoxaline scaffold, a method known as pyrrole annulation. researchgate.net
Synthesis of Precursor Building Blocks and Intermediates
The success of the primary synthetic strategy hinges on the efficient preparation of the key precursors.
Benzene-1,2,3-triamine: This precursor is typically synthesized through the reduction of a corresponding nitroaromatic compound. smolecule.com A common route starts with 2,6-dinitrotoluene (B127279) or a related commercially available dinitroaniline. The synthesis involves a carefully controlled reduction of the nitro groups to amines, often using reducing agents like tin(II) chloride in acidic media or catalytic hydrogenation. The handling of benzene-1,2,3-triamine can be challenging due to its sensitivity to oxidation, often necessitating its use in situ or as a more stable hydrochloride salt. smolecule.com
1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione: This crucial α-diketone can be prepared through several methods. A plausible route involves the oxidation of 2,2'-pyrrolil, which itself can be synthesized from pyrrole-2-carboxaldehyde. Another approach is the direct oxidation of 1,2-di(1H-pyrrol-2-yl)ethane. The synthesis of such symmetrical diketones is a well-established field, though specific procedures for the pyrrolyl variant require careful execution to avoid polymerization or side reactions involving the pyrrole ring.
Direct Synthetic Approaches to the Quinoxaline-Pyrrole Core
Condensation Reactions for Quinoxaline Ring Formation
The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. researchgate.netsapub.org In the context of the target molecule, this involves the reaction of benzene-1,2,3-triamine with 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione.
The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, leading to a second hemiaminal, which subsequently dehydrates to form the aromatic pyrazine ring of the quinoxaline system. chegg.com
A variety of catalysts can be employed to facilitate this reaction, ranging from traditional Brønsted acids like acetic acid and hydrochloric acid to Lewis acids and solid-supported catalysts, which offer advantages in terms of milder conditions and easier work-up. sid.irresearchgate.net The reaction is typically carried out in solvents like ethanol (B145695) or acetic acid at room temperature or with gentle heating. sid.ir
Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation
| Catalyst | Solvent | Temperature | Advantages |
|---|---|---|---|
| Acetic Acid | Ethanol | Reflux | Classical, readily available |
| Phospho Sulfonic Acid (PSA) | Ethanol | Ambient | Green, efficient solid acid catalyst researchgate.net |
| Ammonium (B1175870) Heptamolybdate | EtOH/H₂O | Room Temp. | High yield, recyclable catalyst sid.ir |
| Iodine | Microwave | N/A | Rapid, efficient sapub.org |
Pyrrole Annulation Strategies
While the direct condensation is the most probable route, pyrrole annulation presents an alternative strategy. This would involve constructing the pyrrole rings onto a pre-functionalized quinoxaline. For instance, one could envision a pathway starting from 5-amino-2,3-dichloroquinoxaline. The chlorine atoms could be displaced by a suitable nitrogen-containing nucleophile that is then cyclized to form the pyrrole rings. However, this approach is generally more complex and less direct for synthesizing 2,3-dipyrrolylquinoxalines compared to the condensation method. It is more commonly employed for creating fused pyrrolo[1,2-a]quinoxaline (B1220188) systems, which represent a different structural isomer class. researchgate.netresearchgate.net
Application of Catalytic Methodologies in Synthesis
Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of this compound can benefit significantly from such approaches. rsc.orgrsc.org
Transition Metal-Mediated Couplings
Transition metal catalysis, particularly using palladium, is instrumental in an alternative retrosynthetic strategy. rsc.org This approach would involve the coupling of a 2,3-dihalo-5-aminoquinoxaline with two equivalents of a pyrrole-based organometallic reagent.
Common cross-coupling reactions applicable here include:
Suzuki Coupling: Using 2-(dihydroxyboryl)pyrrole or its protected derivatives.
Stille Coupling: Employing 2-(tributylstannyl)pyrrole.
These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a suitable base. This strategy offers the advantage of building the molecule from a pre-formed, functionalized quinoxaline core, which might be beneficial if the required substituted diamine or diketone precursors are difficult to access. Furthermore, transition metals can also catalyze the initial formation of the quinoxaline ring itself from various precursors under oxidative conditions. sapub.orgnih.gov
Table 2: Comparison of Primary Synthetic Strategies
| Strategy | Key Reaction | Precursors | Key Advantages |
|---|---|---|---|
| Primary: Condensation | Diamine-Diketone Condensation | Benzene-1,2,3-triamine + 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione | Convergent, high-yielding, classical method researchgate.netsid.ir |
| Alternative: Coupling | Pd-Catalyzed Cross-Coupling | 5-Amino-2,3-dihaloquinoxaline + Pyrrole Organometallic Reagent | Modular, useful if precursors for condensation are unavailable nih.gov |
Organocatalysis in Precursor and Product Synthesis
While direct organocatalytic methods for the final condensation step to form this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of its key precursors. The formation of quinoxaline derivatives, in general, often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Organocatalysts, particularly those based on Brønsted acids, have been shown to be effective in activating the carbonyl groups for nucleophilic attack by the diamine.
For instance, catalysts like phthalic acid have been utilized for the efficient and green synthesis of quinoxaline derivatives at room temperature from o-phenylenediamines and α-diketones, affording good to excellent yields in short reaction times. rochester.edu Such catalysts operate through a dual activation mechanism, where one carboxylic acid group protonates a carbonyl, and the other facilitates the dehydration step. This approach could be hypothetically extended to the condensation of benzene-1,2,4-triamine (B1199461) with 1,2-di(1H-pyrrol-2-yl)ethane-1,2-dione.
Furthermore, novel organocatalysts such as 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (B91526) (BFPHP) have been developed for the practical synthesis of various heterocyclic compounds, including quinoxalines, highlighting the potential for metal-free catalytic systems in these transformations. rsc.org
The synthesis of the pyrrole precursors themselves can also be achieved using organocatalytic methods. Various organocatalytic approaches have been developed for the construction of the pyrrole ring, providing a green and efficient alternative to traditional metal-catalyzed reactions.
Purification and Isolation Techniques for High Purity Material
Obtaining high-purity this compound is crucial for its potential applications. The purification strategy will depend on the physical properties of the compound and the nature of the impurities present.
Column Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For a polycyclic aromatic amine like the target molecule, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A gradient of non-polar to polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol, is often employed. biotage.com For basic compounds like amines, which can interact strongly with the acidic silica gel, leading to tailing and poor separation, the use of an amine-bonded silica column or the addition of a small amount of a competing amine (e.g., triethylamine) to the eluent can significantly improve the chromatographic performance. biotage.com
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is paramount. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of heterocyclic and aromatic compounds include ethanol, ethanol/water mixtures, and toluene. rochester.edu For amines, crystallization from acidic solutions (e.g., by forming a salt with HCl or acetic acid) can be an effective purification strategy. rochester.edu
The final purity of the isolated this compound should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Advanced Structural Characterization and Spectroscopic Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics
Solid-State NMR for Bulk Structural Information and Disorder Analysis
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at an atomic level. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, SSNMR spectra contain a wealth of information about the local electronic environment and internuclear distances in the solid state.
For 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine, ¹³C and ¹⁵N SSNMR would be particularly informative. High-resolution techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain well-resolved spectra. The resulting chemical shifts would provide detailed information about the different carbon and nitrogen environments within the molecule. For instance, distinct resonances would be expected for the pyrrole (B145914) and quinoxaline (B1680401) ring carbons, as well as for the amine nitrogen and the nitrogens within the heterocyclic rings.
Furthermore, SSNMR is highly sensitive to the local packing and symmetry of the crystalline lattice. Any polymorphism—the ability of a compound to exist in more than one crystal form—would be readily detectable as different sets of chemical shifts. The presence of static or dynamic disorder in the crystal structure, such as variations in the orientation of the pyrrole rings or the amine group, would lead to line broadening or the appearance of multiple resonances for a single atomic site. Advanced SSNMR experiments, such as those measuring dipolar couplings, can provide quantitative information on internuclear distances, further refining the solid-state structure.
Table 1: Predicted ¹³C and ¹⁵N Solid-State NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Information Provided |
| Quinoxaline C | 130-155 | Aromatic ring structure, substitution effects |
| Pyrrole C | 100-130 | Heterocyclic ring environment |
| Amine-bearing C | ~140-150 | Effect of the electron-donating amine group |
| Quinoxaline N | ~300-350 | Electronic environment of the quinoxaline core |
| Pyrrole NH | ~140-160 | Hydrogen bonding interactions |
| Amine NH₂ | ~50-80 | Local environment and hydrogen bonding |
Note: These are predicted values based on known data for related quinoxaline and pyrrole structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. iaph.esnih.gov For this compound, HRMS would confirm its molecular formula of C₁₆H₁₃N₅.
Beyond simple mass determination, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument would be used to probe the molecule's fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated that is characteristic of the molecule's structure. For this compound, likely fragmentation pathways would involve the cleavage of the pyrrole rings from the quinoxaline core, the loss of the amine group, and the fragmentation of the heterocyclic rings themselves. The high mass accuracy of the fragment ions allows for the unambiguous assignment of their elemental compositions, providing strong evidence for the proposed structure.
Isotopic fingerprinting is another key feature of HRMS. The relative abundances of the naturally occurring isotopes (e.g., ¹³C, ¹⁵N) result in a characteristic isotopic pattern for the molecular ion. The experimentally observed pattern can be compared with the theoretically calculated pattern for the proposed elemental composition, providing an additional layer of confirmation.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Elemental Composition | Fragmentation Origin |
| [M+H]⁺ | 276.1244 | C₁₆H₁₄N₅⁺ | Protonated molecular ion |
| [M-NH₂]⁺ | 260.1084 | C₁₆H₁₂N₄⁺ | Loss of the amine group |
| [M-C₄H₄N]⁺ | 209.0876 | C₁₂H₉N₄⁺ | Loss of a pyrrole ring |
| [C₈H₅N₂]⁺ | 129.0447 | C₈H₅N₂⁺ | Quinoxaline core fragment |
Note: The m/z values are calculated for the monoisotopic masses. Fragmentation is hypothetical.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Mechanistic Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. researchgate.netsphinxsai.com These two techniques are often used in a complementary fashion, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.
For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H stretching vibrations of the amine and pyrrole groups, typically in the region of 3200-3500 cm⁻¹. scialert.net The C-H stretching vibrations of the aromatic and heterocyclic rings would appear around 3000-3100 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would be rich with bands corresponding to the C=C and C=N stretching vibrations of the quinoxaline and pyrrole rings. researchgate.net The C-N stretching vibrations and various bending modes would be found in the fingerprint region (below 1400 cm⁻¹).
The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. For example, the symmetric stretching vibrations of the non-polar C=C bonds in the aromatic rings are often strong in the Raman spectrum. By comparing the FT-IR and Raman spectra, a comprehensive vibrational assignment can be made, confirming the presence of all the key functional groups and providing insights into the molecular symmetry.
Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch (amine, pyrrole) | 3200-3500 (strong, broad) | 3200-3500 (weak) |
| Aromatic C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| C=N/C=C stretch (rings) | 1450-1650 (strong, multiple bands) | 1450-1650 (strong, multiple bands) |
| N-H bend (amine) | 1580-1650 (medium) | Weak |
| C-N stretch | 1200-1350 (medium) | Medium |
Note: These are generalized frequency ranges and relative intensities. Specific values will depend on the exact molecular environment and intermolecular interactions.
Circular Dichroism Spectroscopy for Chiral Derivatives and Conformational Chirality
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy would be an essential tool for the characterization of any chiral derivatives. rsc.org
For instance, if a chiral substituent were introduced to the molecule, or if it were used as a ligand to form a chiral metal complex, CD spectroscopy could be used to confirm the presence of chirality and to provide information about the absolute configuration of the chiral centers. The CD spectrum would show positive and/or negative bands (Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophores in the chiral environment. mdpi.com
Furthermore, even in the absence of a permanent chiral center, some molecules can exhibit conformational chirality, where rotation around single bonds is hindered, leading to stable, non-superimposable atropisomers. CD spectroscopy would be the ideal technique to study such phenomena in derivatives of this compound. The observation of a CD signal would indicate the presence of a preferred chiral conformation, and the temperature dependence of the CD spectrum could be used to study the kinetics of the conformational interconversion. acs.org
Computational and Theoretical Chemistry Investigations
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to predicting the geometric, electronic, and spectroscopic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. DFT, in particular, is widely used for quinoxaline (B1680401) derivatives due to its balance of computational cost and accuracy in describing electronic correlation. nih.gov For a molecule such as 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.
HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests a more reactive molecule that is more easily polarizable. For this compound, the presence of electron-rich pyrrole (B145914) rings and the amino group would be expected to raise the HOMO energy, making it a better electron donor.
Spatial Distributions: A visual analysis of the HOMO and LUMO distributions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In the case of this compound, the HOMO is likely to be distributed over the pyrrole rings and the amino group, as these are the most electron-rich parts. The LUMO, on the other hand, would likely be centered on the electron-deficient quinoxaline ring system. This distribution is critical for understanding charge transfer properties within the molecule and in its interactions with other species. researchgate.net
Understanding how charge is distributed across a molecule is essential for predicting its intermolecular interactions and reactivity.
Charge Distribution: Methods such as Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom. This would reveal the electron-donating or electron-withdrawing nature of the different functional groups. The nitrogen atoms of the pyrrole and quinoxaline rings, as well as the amino group, would be sites of particular interest.
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the quinoxaline and the amino group, and positive potential around the hydrogen atoms of the pyrrole NH and the amino group.
Theoretical calculations can predict spectroscopic data, which can be a valuable tool for experimental characterization.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would predict the absorption maxima (λmax) corresponding to transitions between molecular orbitals, such as the HOMO-LUMO transition. These predictions can help in the interpretation of experimental spectra and in understanding the electronic structure of the molecule.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Independent Atomic Orbital (GIAO) is a widely used method within DFT to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of experimental NMR signals.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While electronic structure calculations typically focus on a single, optimized geometry in the gas phase, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time, including its conformational changes and interactions with a solvent. nih.gov
For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the pyrrole rings relative to the quinoxaline core. The simulations can reveal the most stable conformations in solution and the energy barriers between them. This is important as the planarity of the molecule can significantly affect its electronic and photophysical properties. MD simulations can also provide insights into how the molecule interacts with solvent molecules, which can influence its solubility and reactivity.
Mechanistic Studies of Synthetic Reactions via Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov
To study the mechanism of the synthesis of this compound, one could use DFT to calculate the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. Locating the transition state structures and calculating their energies would allow for the determination of the activation energy of each step, providing a detailed understanding of the reaction kinetics and the factors that control the reaction's outcome.
Modeling of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Dispersion Forces)
The way molecules interact with each other in the solid state or in solution is governed by intermolecular forces. For this compound, several types of intermolecular interactions are possible:
Hydrogen Bonding: The NH groups of the pyrrole rings and the amino group can act as hydrogen bond donors, while the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors. Computational models can predict the geometry and strength of these hydrogen bonds, which are crucial in determining the crystal packing and the molecule's interactions with biological targets.
π-Stacking: The aromatic quinoxaline and pyrrole rings can engage in π-stacking interactions. These interactions, where the aromatic rings stack on top of each other, are important for the stability of the crystal structure and for the formation of molecular aggregates in solution.
Computational methods, including DFT with dispersion corrections (e.g., DFT-D3), are essential for accurately modeling these weak interactions and predicting the supramolecular chemistry of this compound.
Prediction of Acidity/Basicity and Tautomerism Effects on Electronic Properties
Computational chemistry provides a powerful lens for predicting the physicochemical properties of complex heterocyclic molecules such as this compound. Through the application of quantum mechanical methods, it is possible to forecast its acid-base behavior and explore the landscape of its potential tautomeric forms. These investigations are crucial as the protonation state and tautomeric equilibrium can significantly influence the molecule's electronic structure, and consequently its reactivity and potential applications.
Prediction of Acidity and Basicity
The structure of this compound presents several potential sites for protonation and deprotonation. The basicity arises from the nitrogen atoms with lone pairs of electrons, specifically the quinoxaline nitrogens, the exocyclic amino group, and the pyrrole nitrogens. Conversely, the N-H protons of the pyrrole rings and the amino group are potential acidic sites.
Basic Sites: The primary basic centers are predicted to be the nitrogen atoms of the quinoxaline ring and the exocyclic 5-amino group. The quinoxaline nitrogens are generally basic, though their pKa is influenced by substituents. The 5-amino group, being attached to an aromatic system, is expected to have its basicity modulated by resonance effects. Computational models, such as those employing Density Functional Theory (DFT), can predict the proton affinity for each nitrogen atom. It is anticipated that one of the quinoxaline nitrogens would be the most favorable site for protonation in the gas phase due to the delocalization of the positive charge within the aromatic system.
Acidic Sites: The acidic character of the compound is primarily attributed to the N-H protons of the two pyrrole rings and the 5-amino group. The pyrrole N-H is known to be weakly acidic. The acidity of these sites can be quantified by calculating the pKa values. It is generally challenging to obtain highly accurate pKa predictions, with typical errors for quantum mechanical and machine learning combined methods being in the range of 0.7 to 1.0 log units. optibrium.com
The predicted acidity and basicity for the different sites of this compound are summarized in the table below. These values are hypothetical and serve as a guide based on the known properties of related functional groups.
Table 1: Predicted Acidic and Basic Sites of this compound
| Site | Property | Predicted pKa Range | Comments |
|---|---|---|---|
| Quinoxaline Nitrogens | Basic | 1.0 - 2.5 | Basicity is influenced by the electron-donating amino group and electron-withdrawing pyrrolyl groups. |
| 5-Amino Group | Basic | 3.5 - 5.0 | Expected to be a stronger base than the quinoxaline nitrogens, similar to aniline (B41778) derivatives. |
| Pyrrole N-H | Acidic | 16.0 - 18.0 | Weakly acidic, typical for pyrrole rings. |
| 5-Amino N-H | Acidic | > 30 | Very weakly acidic, deprotonation is highly unfavorable. |
Tautomerism Effects on Electronic Properties
Tautomerism in this compound can arise from proton migration between the nitrogen atoms of the pyrrole rings, the exocyclic amino group, and the carbon atoms of the heterocyclic framework. Theoretical studies on simpler systems like 2-aminopyrrole have shown that while the amino tautomer is generally more stable, the existence and accessibility of imino tautomers can be influenced by substitution and solvent effects. researchgate.netmdpi.com
For this compound, several tautomeric forms can be computationally explored. The most stable form is expected to be the canonical 5-amino tautomer. However, imino tautomers, where a proton from the exocyclic amino group migrates to one of the quinoxaline or pyrrole nitrogens, or a pyrrole proton migrates, could exist in equilibrium.
The different tautomers will exhibit distinct electronic properties. The electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are critical in determining the chemical reactivity, kinetic stability, and optical and electronic properties of the molecule. nih.gov DFT calculations are a common tool for investigating these properties in different tautomeric forms. researchgate.netnih.gov
The table below presents a hypothetical comparison of the electronic properties for the canonical amino tautomer and a plausible imino tautomer, based on general principles observed in related compounds.
Table 2: Predicted Electronic Properties of Tautomers of this compound
| Tautomer | Relative Stability (kcal/mol) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Expected Impact on Properties |
|---|---|---|---|---|---|
| Canonical (5-amino) | 0 (Most Stable) | -5.2 | -2.0 | 3.2 | Represents the ground state properties of the molecule. |
| Imino Tautomer (proton on quinoxaline N) | +5 to +10 | -4.9 | -2.3 | 2.6 | A smaller HOMO-LUMO gap could lead to red-shifted absorption spectra and increased reactivity. |
| Imino Tautomer (proton on pyrrole N) | +8 to +15 | -5.0 | -2.1 | 2.9 | Disruption of pyrrole aromaticity may lead to intermediate electronic properties. |
Investigation of Electronic and Photophysical Phenomena
Fundamental Principles of Electronic Absorption and Emission
The interaction of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine with electromagnetic radiation results in electronic transitions between different energy levels within the molecule. These transitions are observable in its absorption and emission spectra.
The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet-visible region. These bands are primarily attributed to π-π* electronic transitions within the aromatic system. The presence of the amino group at the 5-position, a strong electron-donating group, is expected to cause a significant red-shift in the absorption maxima compared to the unsubstituted 2,3-di(1H-pyrrol-2-yl)quinoxaline. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap.
The absorption bands in the visible region are likely due to intramolecular charge transfer (ICT) transitions, a hallmark of donor-acceptor molecules. mdpi.com The broadness of the absorption bands often suggests the presence of vibronic coupling, where electronic transitions are coupled with vibrational transitions. This coupling can be influenced by the molecular geometry and the surrounding environment.
Table 1: Predicted Electronic Absorption Data for this compound in a Nonpolar Solvent
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |
| π-π* | ~300-350 | > 40,000 |
| ICT | ~400-450 | > 10,000 |
Note: The data in this table is hypothetical and extrapolated from literature on similar amino-substituted quinoxaline (B1680401) derivatives. Actual experimental values may vary.
A pronounced solvatochromic behavior is anticipated for this compound, a characteristic feature of molecules with a significant change in dipole moment upon excitation. In nonpolar solvents, the molecule is expected to exhibit absorption and emission at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is predicted. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state.
This phenomenon can be understood through the Lippert-Mataga equation, which relates the Stokes shift to the change in dipole moment upon excitation and the solvent polarity. The significant solvatochromism would indicate a substantial increase in the dipole moment in the excited state, consistent with an ICT process. Studies on similar quinoxaline derivatives have shown that the nature of the emissive state can switch from a locally excited (LE) state in nonpolar solvents to a more polar ICT state in polar environments. nih.gov
Table 2: Predicted Solvatochromic Shift in Emission Maximum for this compound
| Solvent | Polarity Index (ET(30)) | Predicted Emission λmax (nm) |
| Hexane | 31.0 | ~480 |
| Chloroform | 39.1 | ~510 |
| Acetonitrile | 45.6 | ~540 |
| Methanol | 55.4 | ~560 |
Note: The data in this table is hypothetical and based on general trends observed for donor-acceptor quinoxaline fluorophores. Actual experimental values may vary.
Excited State Dynamics and Relaxation Pathways
Upon photoexcitation, the molecule enters an excited state from which it can relax back to the ground state through several radiative and non-radiative pathways.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For this compound, the quantum yield is expected to be highly dependent on the solvent environment. In many donor-acceptor systems, the fluorescence quantum yield decreases in more polar solvents due to the stabilization of the ICT state, which can enhance non-radiative decay pathways. However, some quinoxaline derivatives have shown high fluorescence intensity even in polar solvents. researchgate.net
The radiative lifetime (τr) is the intrinsic lifetime of the excited state if only radiative decay occurs. The observed fluorescence lifetime (τf) is typically shorter than the radiative lifetime due to the contribution of non-radiative processes. The relationship is given by ΦF = τf / τr.
Non-radiative decay pathways compete with fluorescence, reducing the emission efficiency. For this compound, several non-radiative mechanisms are plausible:
Internal Conversion (IC): This is a radiationless transition between states of the same spin multiplicity. For flexible molecules, IC can be facilitated by conformational changes in the excited state.
Intersystem Crossing (ISC): This is a transition between states of different spin multiplicity, typically from a singlet excited state (S1) to a triplet excited state (T1). The presence of heavy atoms or specific molecular geometries can enhance ISC. In some quinoxaline derivatives, ISC from an ICT state has been identified as a significant deactivation pathway in polar solvents. nih.gov
Thermally Activated Delayed Fluorescence (TADF): While not universally present, some quinoxaline-based donor-acceptor molecules exhibit TADF. This process involves reverse intersystem crossing (rISC) from the T1 state back to the S1 state, followed by fluorescence. This is possible if the energy gap between the S1 and T1 states is small.
Charge Transfer Characteristics within the Molecular Framework
The core of the photophysical behavior of this compound lies in its charge transfer characteristics. The pyrrole (B145914) rings and the amino group act as electron donors, while the quinoxaline moiety serves as the electron acceptor.
Upon photoexcitation, an electron is promoted from the HOMO, which is expected to be localized primarily on the electron-donating pyrrole and amino groups, to the LUMO, which is anticipated to be centered on the electron-accepting quinoxaline core. mdpi.com This photoinduced electron redistribution creates a large excited-state dipole moment and is the origin of the ICT state.
The efficiency of this charge transfer is influenced by the degree of electronic communication between the donor and acceptor units. The planarity and conjugation of the molecule play a crucial role in facilitating this process. The presence of the two pyrrole rings at the 2 and 3 positions and the amino group at the 5-position provides a robust framework for efficient intramolecular charge transfer, making its electronic and photophysical properties highly tunable and sensitive to its environment.
Phosphorescence and Delayed Fluorescence Studies
The photophysical characteristics of donor-acceptor (D-A) molecules like this compound are largely governed by the efficiency of intersystem crossing (ISC) and reverse intersystem crossing (rISC) between singlet (S₁) and triplet (T₁) excited states. The presence of both electron-donating pyrrole and amino groups attached to the electron-accepting quinoxaline core is expected to induce a significant intramolecular charge transfer character in the lowest excited states.
Phosphorescence: Phosphorescence, the radiative decay from a triplet excited state to the singlet ground state (T₁ → S₀), is a key phenomenon in understanding the triplet state dynamics of a molecule. For D-A compounds, the energy and lifetime of phosphorescence are sensitive to the molecular structure and environment. In related pyrrolo[1,2-a]quinoxaline (B1220188) systems, phosphorescence has been observed at low temperatures (90 K). For instance, a study on substituted pyrrolo[1,2-a]quinoxalines reported phosphorescence emission, with the intensity and wavelength being dependent on the specific substituents. nih.govnih.gov The unsubstituted pyrrolo[1,2-a]quinoxaline (QHH) exhibited its phosphorescence peak (λphos) at 414 nm, which is very close to its fluorescence emission, while the 2,4-diphenyl substituted version (QPP) showed a more significant Stokes shift with a phosphorescence peak at 484 nm. nih.gov
For this compound, it is anticipated that the presence of the amino group, a strong electron donor, at the 5-position would further influence the triplet state energy. This substitution can enhance spin-orbit coupling, a key factor for promoting ISC, potentially leading to observable phosphorescence, especially in a rigid matrix or at low temperatures where non-radiative decay pathways are suppressed.
Delayed Fluorescence (TADF): Thermally activated delayed fluorescence is a mechanism that allows for the harvesting of non-emissive triplet excitons for light emission, which is crucial for achieving high internal quantum efficiencies in OLEDs. This process relies on a small energy gap between the lowest singlet and triplet excited states (ΔEST), enabling efficient rISC from the T₁ state back to the S₁ state, followed by fluorescence.
The molecular design of this compound, with its distinct donor (pyrrole, amine) and acceptor (quinoxaline) units, is conducive to achieving a small ΔEST. The spatial separation of the highest occupied molecular orbital (HOMO), localized primarily on the donor moieties, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor quinoxaline, minimizes the exchange energy, thereby reducing the singlet-triplet splitting. In various quinoxaline-based D-A and D-A-D architectures, TADF has been successfully demonstrated. researchgate.netresearchgate.net The introduction of strong donor groups like phenoxazine (B87303) to a quinoxaline acceptor has been shown to result in significant TADF characteristics. researchgate.net Similarly, the amino group in our target molecule is expected to enhance the donor strength, likely leading to a smaller ΔEST and promoting TADF.
While specific experimental data for this compound is unavailable, studies on related amino-substituted quinoxalines provide valuable insights. For example, a study on an aminoquinoxaline derivative (QC1) with (3-aminopropyl)amino substituents showed bright emission, although its TADF properties were not explicitly detailed. mdpi.com The investigation of delayed fluorescence would typically involve time-resolved photoluminescence spectroscopy, where a long-lived emission component, characteristic of TADF, would be observed.
A hypothetical data table for the photophysical properties of this compound and its analogues, based on trends from related structures, is presented below.
| Compound | λabs (nm) | λem (nm) | ΦPL | τp (ns) | τd (µs) | ΔEST (eV) |
| 2,3-Di(1H-pyrrol-2-yl)quinoxaline (Hypothetical) | ~400 | ~480 | - | - | - | - |
| This compound (Hypothetical) | ~450 | ~530 | - | - | - | < 0.2 |
| Pyrrolo[1,2-a]quinoxaline (QHH) nih.gov | - | 398 | - | - | - | - |
| 2,4-Diphenyl-pyrrolo[1,2-a]quinoxaline (QPP) nih.gov | - | - | - | - | - | - |
Note: This table is largely hypothetical due to the lack of specific experimental data for the target compound and its direct, non-fused analogue.
Theoretical Frameworks for Predicting and Explaining Photophysical Behavior
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful framework for predicting and rationalizing the electronic and photophysical properties of molecules like this compound. These theoretical methods are instrumental in understanding the structure-property relationships that govern phosphorescence and TADF.
Ground and Excited State Geometries: DFT calculations are typically employed to optimize the ground state (S₀) geometry of the molecule. The dihedral angles between the pyrrole rings and the quinoxaline plane are critical parameters that influence the degree of electronic coupling and, consequently, the photophysical properties. A more twisted conformation generally leads to better separation of HOMO and LUMO, which is favorable for TADF.
Excited State Calculations (TD-DFT): TD-DFT is used to calculate the energies of the singlet (S₁) and triplet (T₁) excited states. The energy difference, ΔEST, is a crucial parameter for predicting TADF efficiency. A small ΔEST (typically < 0.2 eV) is a prerequisite for efficient rISC. Theoretical studies on pyrrolo[1,2-a]quinoxalines have shown that TD-DFT can effectively predict the S₁–S₀ energy gaps, which align well with experimental fluorescence data. nih.govnih.govresearchgate.net For the non-rigid substituted analogues, these calculations revealed that the S₁ states can undergo intersystem crossing with higher triplet states (T₂/T₃) through further twisting along C-C bonds, which is accompanied by a significant increase in charge transfer character. nih.govnih.govresearchgate.net
HOMO-LUMO Distribution: A key aspect of the theoretical analysis is the visualization of the HOMO and LUMO distributions. For this compound, the HOMO is expected to be localized on the electron-rich pyrrole rings and the amino group, while the LUMO would be centered on the electron-deficient quinoxaline moiety. This spatial separation is a hallmark of charge-transfer excited states and is fundamental to achieving a small ΔEST. Theoretical calculations for amino-substituted quinoxalines have confirmed this clear separation of frontier molecular orbitals. mdpi.com
Spin-Orbit Coupling (SOC): The rates of ISC and rISC are not only dependent on ΔEST but also on the spin-orbit coupling (SOC) between the singlet and triplet states involved. Theoretical calculations can estimate the SOC matrix elements. Efficient TADF requires a sufficiently large SOC to facilitate the spin-flipping transitions. The presence of nitrogen atoms in the quinoxaline and pyrrole rings can contribute to the SOC.
A summary of the expected theoretical data for this compound is provided in the table below.
| Computational Parameter | Predicted Outcome for this compound | Rationale based on Analogous Systems |
| HOMO Energy | Relatively high | Due to strong electron-donating pyrrole and amino groups. |
| LUMO Energy | Relatively low | Due to the electron-accepting nature of the quinoxaline core. |
| HOMO-LUMO Gap | Small | Indicative of absorption in the visible region. |
| ΔEST (S₁-T₁ Gap) | Small (< 0.2 eV) | Strong charge-transfer character due to donor-acceptor structure. researchgate.net |
| S₁ State Character | Intramolecular Charge Transfer (¹ICT) | HOMO on pyrrole/amine, LUMO on quinoxaline. mdpi.com |
| T₁ State Character | Intramolecular Charge Transfer (³ICT) | Similar orbital nature to S₁. |
| Spin-Orbit Coupling | Moderate | Facilitated by the presence of heteroatoms (N). |
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles and Identification of Potential Coordination Sites (Quinoxaline Nitrogens, Pyrrole (B145914) Nitrogens, Amine Nitrogen)
The molecular architecture of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine offers a multitude of potential coordination sites, making it a theoretically fascinating ligand for the construction of mono- and polynuclear metal complexes. The key coordination sites can be identified as:
Quinoxaline (B1680401) Nitrogens: The two nitrogen atoms within the quinoxaline ring are classic coordination sites. Their lone pairs are readily available for donation to a metal center, and they can coordinate in a bidentate fashion, forming a stable five-membered chelate ring. The coordination chemistry of ligands like 2,3-di(2-pyridyl)quinoxaline has demonstrated this common binding mode. rsc.orgrsc.org
Pyrrole Nitrogens: Each of the two pyrrole rings possesses a nitrogen atom. While the lone pair of the pyrrole nitrogen is involved in the aromatic sextet, rendering it less basic than the quinoxaline nitrogens, coordination to metal centers is still possible, particularly after deprotonation. The N-H proton is acidic and can be removed to create an anionic pyrrolide ligand, which is a strong donor.
Amine Nitrogen: The exocyclic amine group at the 5-position of the quinoxaline ring introduces another potential coordination site. The lone pair on this nitrogen atom is generally available for coordination, although its basicity and steric accessibility would influence its binding affinity.
The presence of these multiple, electronically distinct nitrogen atoms allows for a variety of potential coordination modes, including monodentate, bidentate, and potentially tridentate or bridging behavior, leading to the formation of complex supramolecular assemblies.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be crucial in directing the formation of the desired complex and controlling the coordination mode of the ligand.
Transition Metal Complexes (e.g., d-block metals)
The coordination of this compound to d-block transition metals such as iron, cobalt, nickel, copper, and zinc is anticipated. nih.gov The resulting complexes would be expected to exhibit a range of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Characterization of these hypothetical complexes would rely on standard techniques such as:
Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C=N, N-H, and other characteristic bonds upon coordination.
UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the d-d transitions of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR would provide detailed information about the ligand's environment in the coordinated state.
Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry of the complexes.
Main Group Metal Adducts and Lanthanide Complexes
The formation of adducts with main group metals and complexes with lanthanides is also a plausible area of investigation. The hard-soft acid-base (HSAB) principle would play a significant role in determining the preferred coordination sites. Lanthanide ions, being hard acids, might preferentially coordinate to the nitrogen atoms. The resulting lanthanide complexes could potentially exhibit interesting photoluminescent properties, a known characteristic of many lanthanide complexes with nitrogen-containing heterocyclic ligands.
Investigation of Redox Properties of Metal-Ligand Systems and Electron Transfer Processes
The redox behavior of metal complexes of this compound would be of significant interest. Both the quinoxaline and pyrrole moieties are known to be redox-active. rsc.orgmdpi.com Cyclic voltammetry and other electrochemical techniques would be employed to probe the electron transfer processes within these systems. It would be possible to study both metal-centered and ligand-centered redox events. The introduction of the amine group could further influence the redox potentials of the system. The ability of the ligand to act as an electron reservoir could lead to interesting catalytic applications. nih.gov
Magnetic Properties of Paramagnetic Metal Complexes
For complexes formed with paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), the investigation of their magnetic properties would provide insights into the electronic structure and the nature of the metal-ligand interactions. dalalinstitute.comresearchgate.net Techniques such as magnetic susceptibility measurements over a range of temperatures would be used to determine the magnetic moment of the complexes and to probe for magnetic exchange interactions between metal centers in polynuclear species. tesisenred.net The nature of the bridging ligands and the geometry of the complex would play a crucial role in determining whether these interactions are ferromagnetic or antiferromagnetic.
Supramolecular Assemblies Through Metal-Ligand Coordination
The formation of supramolecular assemblies through the coordination of metal ions with organic ligands is a cornerstone of modern coordination chemistry, enabling the construction of intricate and functional molecular architectures. The ligand this compound, with its multiple nitrogen-containing heterocyclic rings, presents a rich platform for the development of such assemblies. The pyrrole and quinoxaline moieties offer multiple potential binding sites for metal ions, allowing for the formation of diverse and complex supramolecular structures.
While specific research on the supramolecular assemblies of this compound through metal-ligand coordination is not extensively documented in publicly available literature, the principles of coordination chemistry allow for the prediction of its behavior. The nitrogen atoms within the pyrrole and quinoxaline rings can act as Lewis bases, donating electron pairs to a metal center. The geometry of the resulting complex and the subsequent supramolecular assembly are dictated by the coordination preferences of the metal ion, the denticity and conformational flexibility of the ligand, and the reaction conditions.
The coordination of metal ions to ligands containing quinoxaline and pyrrole units has been explored with related compounds. For instance, studies on 2-(2'-pyridyl)quinoxaline have demonstrated its ability to form stable complexes with a variety of first-row transition metals, including chromium, cobalt, copper, and zinc. In these complexes, the 2-(2'-pyridyl)quinoxaline ligand typically acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen atoms of the pyridine (B92270) and one of the quinoxaline nitrogens. This chelation can lead to the formation of mononuclear or dinuclear complexes, with geometries ranging from octahedral to trigonal bipyramidal and tetrahedral, depending on the metal ion and other coordinating ligands present.
Similarly, dipyrrolyldiketone (B14134854) ligands have been shown to form planar copper(II) complexes that can self-assemble into ordered stacking structures in the solid state. These assemblies are influenced by the substituents on the pyrrole rings, highlighting the role of peripheral functional groups in directing the supramolecular architecture.
In the case of this compound, the two pyrrole rings and the quinoxaline system provide multiple potential coordination modes. The molecule could potentially act as a bidentate, tridentate, or even a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. The presence of the amine group at the 5-position of the quinoxaline ring could also participate in coordination or, more likely, engage in hydrogen bonding interactions that further stabilize the resulting supramolecular assembly.
The table below outlines the potential coordination behavior and resulting supramolecular structures that could be anticipated from the interaction of this compound with various metal ions, based on the known chemistry of related ligands.
| Metal Ion | Likely Coordination Geometry | Potential Supramolecular Assembly |
| Cu(II) | Square Planar, Octahedral | 1D Chains, 2D Sheets |
| Zn(II) | Tetrahedral, Octahedral | Discrete Complexes, 3D Frameworks |
| Ag(I) | Linear, Trigonal Planar | Helicates, Coordination Polymers |
| Pd(II) | Square Planar | Discrete Cage-like Structures |
| Pt(II) | Square Planar | Extended Linear Chains |
Further experimental investigation is necessary to fully elucidate the rich supramolecular chemistry of this compound. Such studies would involve the synthesis and characterization of its metal complexes, employing techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structures. This would provide invaluable insights into the coordination preferences of this versatile ligand and pave the way for the rational design of novel supramolecular materials with tailored properties and functions.
Supramolecular Chemistry and Non Covalent Interactions
Design Principles for Self-Assembly Based on 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine
The design of self-assembling systems based on this compound is guided by the strategic use of its inherent non-covalent interaction sites. The molecule possesses two pyrrole (B145914) N-H groups and an amine (-NH2) group, all of which are excellent hydrogen bond donors. The quinoxaline (B1680401) ring system, with its nitrogen atoms, and the pyrrole rings act as hydrogen bond acceptors. Furthermore, the planar, electron-rich quinoxaline and pyrrole rings are predisposed to engage in π-π stacking interactions. These interactions are crucial in stabilizing structures and directing the stereoselectivity of certain reactions. mdpi.com
Key design principles for directing the self-assembly of this molecule include:
Directional Hydrogen Bonding: The specific geometry of the hydrogen bond donors and acceptors can be exploited to create predictable, one-, two-, or three-dimensional networks.
π-π Stacking: The aromatic surfaces of the molecule can be leveraged to induce columnar or layered structures. The strength and geometry of these interactions can be modulated by solvent choice and temperature.
Host-Guest Interactions: The electron-rich core of the molecule can potentially encapsulate suitable guest molecules, leading to the formation of clathrates or other inclusion compounds.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence which non-covalent interactions dominate, thereby controlling the final assembled structure.
Role of Hydrogen Bonding Networks Involving Pyrrole N-H and Amine Protons
Hydrogen bonding is a dominant force in the supramolecular chemistry of this compound. The molecule has three N-H hydrogen bond donors: two from the pyrrole rings and one from the amine group. These can interact with the nitrogen atoms of the quinoxaline ring or the pyrrole rings of adjacent molecules.
The pyrrole N-H groups are known to form strong and directional hydrogen bonds. In similar crystal structures, these interactions are fundamental in creating chains and sheets. For instance, in related pyrrole-containing compounds, N-H···N and N-H···O hydrogen bonds are commonly observed motifs that dictate the crystal packing. nih.gov The amine group on the quinoxaline ring introduces additional possibilities for hydrogen bonding, potentially leading to more complex and robust three-dimensional networks. The presence of both donor and acceptor sites within the same molecule allows for the formation of self-complementary hydrogen bonding patterns, a key feature in many self-assembling systems. In some cases, these interactions can lead to the formation of dimeric structures through pairs of N-H···N bonds, creating specific motifs. jyu.fi
Significance of π-π Stacking Interactions in Ordered Architectures
The extended aromatic system of this compound, comprising the quinoxaline and two pyrrole rings, provides a large surface area for π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial for the formation of ordered solid-state structures and aggregates in solution. acs.org
In many quinoxaline and pyrrole-based systems, π-π stacking leads to the formation of one-dimensional columns or layered two-dimensional sheets. nih.govresearchgate.net The strength and geometry of these interactions are sensitive to electronic effects. The electron-donating amine group on the quinoxaline ring can influence the electron density of the aromatic system, thereby modulating the nature of the π-π stacking. The interplay between hydrogen bonding and π-π stacking is critical; often, hydrogen bonds will form a primary structure, which is then stabilized and organized into a more complex architecture by weaker π-π interactions. In some cases, suppressing these interactions through chemical modification can be used to enhance properties like solid-state emission. rsc.org
| Interaction Type | Typical Distance (Å) | Contributing Moieties |
| N-H···N Hydrogen Bond | 2.8 - 3.2 | Pyrrole N-H, Amine N-H, Quinoxaline N |
| π-π Stacking | 3.3 - 3.8 | Quinoxaline Ring, Pyrrole Rings |
Exploration of Host-Guest Chemistry with Non-Biological Substrates
The electron-rich cavity formed by the arrangement of the quinoxaline and pyrrole rings in this compound suggests its potential as a host molecule for electron-deficient guests. The pyrrole N-H groups can also act as anion binding sites. Related dipyrrolylquinoxaline systems have been shown to act as neutral anion receptors, binding species like fluoride, chloride, and dihydrogen phosphate (B84403). researchgate.net The affinity for these anions can be significantly enhanced by modifying the electronic properties of the pyrrole rings, for example, through fluorination. researchgate.net
The study of host-guest chemistry with this compound could involve investigating its interactions with various non-biological substrates, such as:
Anions: Exploring the binding of halides, phosphates, and other anions through hydrogen bonding with the pyrrole and amine N-H groups.
Electron-Deficient Aromatics: Investigating the formation of charge-transfer complexes with molecules like tetracyanoquinodimethane (TCNQ) or dinitrobenzenes, driven by π-π stacking interactions.
Metal Cations: While not a primary focus, the nitrogen atoms of the quinoxaline and pyrrole rings could potentially coordinate with certain metal ions, leading to the formation of metallo-supramolecular assemblies.
Co-crystallization and Crystal Engineering Strategies
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Co-crystallization is a powerful strategy within this field, where a target molecule is crystallized with a second molecule (a co-former) to create a new crystalline solid with modified physical properties.
For this compound, co-crystallization could be employed to:
Modify solubility and dissolution rate.
Enhance physical stability.
Create novel optical or electronic properties.
Potential co-formers could be selected based on their ability to form predictable hydrogen-bonding patterns with the target molecule. For example, carboxylic acids could form strong N-H···O hydrogen bonds with the amine or pyrrole groups. The use of co-crystals has been shown to improve the properties of some anticancer drugs based on the quinoxaline scaffold. researchgate.net Strategies often involve creating specific hydrogen-bonded synthons, such as amide dimers, which then extend into larger structures. researchgate.net
Formation of Gels, Fibers, and Other Nanostructures via Self-Assembly
The directional and hierarchical nature of the non-covalent interactions in this compound can facilitate its self-assembly into well-defined nanostructures, such as fibers, ribbons, and gels in appropriate solvents. This process is typically initiated by the formation of one-dimensional chains through strong, directional interactions like hydrogen bonding. These primary chains then associate into larger bundles or fibers through weaker forces like π-π stacking and van der Waals interactions.
Derivatization and Functionalization Strategies for Property Modulation
Substituent Effects on the Pyrrole (B145914) Moieties (e.g., Alkylation, Arylation, Halogenation)
The pyrrole rings in the "2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine" scaffold are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. These modifications can significantly alter the electron density distribution within the molecule, thereby modulating its electronic and photophysical properties.
Alkylation: The N-alkylation of the pyrrole moieties can be achieved under basic conditions, for instance, using an alkyl halide in the presence of a base like sodium hydride. This modification can enhance the solubility of the compound in organic solvents and can also influence the steric hindrance around the quinoxaline (B1680401) core. While direct experimental data on the alkylation of "this compound" is limited, related studies on similar quinoxaline systems suggest that such reactions are feasible. For instance, the alkylation of quinoxalin-2(1H)-ones has been successfully carried out using various alkylating agents mdpi.com.
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the arylation of the pyrrole rings. These reactions typically involve the pre-functionalization of the pyrrole with a halide or a boronic acid/ester, followed by coupling with an appropriate aryl partner. A silver-free, palladium-catalyzed method has been developed for the arylation of C1–H bonds in pyrrolo[1,2-a]quinoxalines with aryl bromides, which suggests that direct C-H arylation of the pyrrole rings in the target molecule could be a viable strategy rsc.org. Such arylations can extend the π-conjugation of the system, leading to bathochromic shifts in the absorption and emission spectra.
Halogenation: The pyrrole rings can be halogenated using various electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation will be directed by the electronic nature of the pyrrole ring. These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions. The synthesis of halogenated phenylpyrroles has been described in the context of pyrrolnitrin (B93353) synthesis, indicating the feasibility of such transformations on pyrrole-containing scaffolds researchgate.net.
Table 8.1: Representative Functionalization of Pyrrole Moieties in Quinoxaline Scaffolds
| Functionalization | Reagents and Conditions | Expected Product | Potential Impact | Reference |
| N-Alkylation | Alkyl halide, NaH, THF | N-alkylated pyrrole derivative | Increased solubility, steric hindrance | mdpi.com |
| C-H Arylation | Aryl bromide, Pd(OAc)₂, PPh₃, K₂CO₃, 1,4-dioxane | C-arylated pyrrole derivative | Extended π-conjugation, altered electronic properties | rsc.org |
| Halogenation | N-Bromosuccinimide (NBS), CCl₄ | Brominated pyrrole derivative | Intermediate for cross-coupling reactions | researchgate.net |
Functionalization of the Quinoxaline Core (e.g., Electrophilic Aromatic Substitution, Suzuki Coupling)
The quinoxaline core itself can be functionalized, although the presence of the electron-withdrawing pyrazine (B50134) ring makes it less reactive towards electrophilic aromatic substitution than benzene (B151609). However, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are effective strategies for its modification.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the benzene part of the quinoxaline ring is challenging but can be achieved under harsh conditions. The position of substitution is influenced by the existing amino and dipyrrolyl substituents. More commonly, functionalization is achieved through the use of pre-functionalized starting materials in the synthesis of the quinoxaline ring.
Suzuki Coupling: A highly effective method for functionalizing the quinoxaline core is through the Suzuki-Miyaura cross-coupling reaction. This requires the presence of a halogen substituent on the quinoxaline ring, which can be introduced either during the synthesis of the quinoxaline or through a later halogenation step. The palladium-catalyzed coupling of a halo-quinoxaline with a boronic acid or ester allows for the introduction of a wide variety of aryl or vinyl substituents nih.gov. This strategy has been successfully applied to various halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones, which are structurally related to quinoxalines nih.gov.
Table 8.2: Suzuki Coupling for Functionalization of the Quinoxaline Core
| Starting Material | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Reference |
| Halo-quinoxaline | Arylboronic acid | Pd(PPh₃)₄/Na₂CO₃/DME | Aryl-substituted quinoxaline | Good to Excellent | nih.gov |
| Chloro-quinoxaline | Vinylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄/Toluene-H₂O | Vinyl-substituted quinoxaline | Moderate to Good | nih.gov |
Chemical Modifications of the Amine Group (e.g., Acylation, Alkylation, Polymerization)
The 5-amino group on the quinoxaline ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's properties and enable its incorporation into larger systems.
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation can be used to introduce a variety of functional groups, including those bearing polymerizable moieties. For example, reaction with acryloyl chloride would introduce a polymerizable acrylate (B77674) group. A structure-activity relationship study on 2,3-substituted quinoxalin-6-amine analogs has demonstrated the successful acylation of the amino group with acetyl chloride and phenylisocyanate nih.gov.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This modification can increase the steric bulk around the amino group and influence its electronic properties. Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized, showcasing the feasibility of alkylation on a quinoxaline scaffold mdpi.com.
Polymerization: The amino group can serve as a handle for polymerization. For instance, it can be converted into an isocyanate, which can then undergo polyaddition with a diol to form a polyurethane. Alternatively, the amino group can be used to initiate the ring-opening polymerization of N-carboxyanhydrides to form polypeptide chains.
Table 8.3: Representative Modifications of the Amine Group
| Modification | Reagents and Conditions | Product | Potential Application | Reference |
| Acylation | Acetyl chloride, Pyridine (B92270), CH₂Cl₂ | N-acetylated derivative | Modulation of electronic properties | nih.gov |
| Urea Formation | Phenylisocyanate, THF | N-phenylurea derivative | Introduction of hydrogen bonding motifs | nih.gov |
| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-benzylated derivative | Increased steric bulk, altered solubility | mdpi.com |
Impact of Functionalization on Electronic Structure and Spectroscopic Properties
The derivatization of "this compound" at its various reactive sites has a profound impact on its electronic structure and, consequently, its spectroscopic properties. These changes can be rationally exploited to design molecules with tailored absorption, emission, and redox characteristics.
Functionalization of the pyrrole moieties or the quinoxaline core with electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the introduction of electron-donating groups is expected to raise the HOMO level, while electron-withdrawing groups will lower the LUMO level. This tuning of the HOMO-LUMO gap directly affects the wavelength of light absorbed and emitted by the molecule.
Studies on related dipyrrolo[1,2-a:2′,1′-c]quinoxalines have shown that the introduction of both electron-donating and electron-withdrawing substituents can lead to a bathochromic (red) shift in the fluorescence peak. This suggests that the electronic effects of substituents on the quinoxaline framework can be complex and may involve a combination of inductive and resonance effects.
The acylation or alkylation of the 5-amino group will also influence the electronic properties. Acylation, by introducing an electron-withdrawing acyl group, is expected to lower the HOMO energy level and potentially lead to a blue shift in the absorption and emission spectra. Conversely, alkylation, being an electron-donating modification, may raise the HOMO level and cause a red shift.
Table 8.4: Predicted Impact of Functionalization on Spectroscopic Properties
| Functionalization Site | Substituent Type | Expected HOMO Change | Expected LUMO Change | Predicted Spectroscopic Shift |
| Pyrrole Rings | Electron-donating (e.g., -OCH₃) | Increase | Minimal Change | Red Shift |
| Pyrrole Rings | Electron-withdrawing (e.g., -NO₂) | Decrease | Decrease | Blue or Red Shift |
| Quinoxaline Core | Electron-donating (e.g., -NH₂) | Increase | Minimal Change | Red Shift |
| Quinoxaline Core | Electron-withdrawing (e.g., -CN) | Decrease | Decrease | Blue Shift |
| 5-Amine Group | Acylation (e.g., -COCH₃) | Decrease | Minimal Change | Blue Shift |
| 5-Amine Group | Alkylation (e.g., -CH₃) | Increase | Minimal Change | Red Shift |
Strategies for Introducing Polymerizable Groups for Macromolecular Systems
The incorporation of "this compound" into macromolecular systems can lead to materials with interesting optical and electronic properties. This can be achieved by introducing a polymerizable group onto the monomer, which can then be subjected to polymerization.
One strategy involves the functionalization of the 5-amino group with a polymerizable moiety. For example, reaction with methacryloyl chloride or vinylbenzyl chloride would introduce a polymerizable methacrylate (B99206) or vinylbenzyl group, respectively. The resulting monomer could then be polymerized via free radical or controlled radical polymerization techniques, such as RAFT or ATRP.
Another approach is to introduce a polymerizable group onto the pyrrole or quinoxaline core. For instance, a vinyl group could be installed via a Suzuki or Stille coupling reaction of a halogenated derivative with a vinyltin (B8441512) or vinylboronic acid reagent. The resulting vinyl-functionalized monomer could then be polymerized.
Furthermore, post-polymerization modification offers an alternative route to functionalized polymers. A polymer with reactive side chains, such as a poly(p-chloromethylstyrene), could be reacted with "this compound" to graft the quinoxaline unit onto the polymer backbone wwu.edu. This method allows for the synthesis of a wide range of functional polymers from a single parent polymer. The development of self-polymerizable quinoxaline monomers has also been pursued to create high molecular weight poly(phenylquinoxaline)s (PPQs) rsc.org. Quinoxaline derivatives have also been investigated as photoinitiators for polymerization mdpi.com.
Table 8.5: Strategies for the Synthesis of Quinoxaline-Containing Polymers
| Strategy | Description | Polymerization Method | Resulting Polymer |
| Monomer Functionalization | Introduction of a polymerizable group (e.g., vinyl, acrylate) onto the quinoxaline monomer. | Free Radical, ATRP, RAFT | Polymer with quinoxaline side chains. |
| Cross-Coupling | Synthesis of a vinyl-functionalized quinoxaline monomer via Suzuki or Stille coupling. | Free Radical, ROMP | Polymer with quinoxaline in the backbone or as side chains. |
| Post-Polymerization Modification | Grafting of the quinoxaline unit onto a pre-existing polymer with reactive side chains. | Nucleophilic Substitution | Polymer with quinoxaline side chains. |
| Self-Polymerizable Monomers | Design of quinoxaline monomers that can undergo self-polymerization. | Step-growth polymerization | Poly(phenylquinoxaline)s. |
Advanced Research Applications in Non Biological Fields
Organic Electronics and Optoelectronic Devices
Quinoxaline (B1680401) derivatives are noted for their applications in organic electronics, often serving as electron-transporting materials, hosts for phosphorescent emitters, or as components of thermally activated delayed fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). google.comresearchgate.netrsc.org The inherent properties of these materials, such as high thermal stability and electron affinity, make them suitable for these roles. google.comresearchgate.net
The exploration of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine as an organic semiconductor is a promising avenue of research. The planarity and extensive π-conjugation of the quinoxaline ring system, coupled with the electron-donating pyrrole (B145914) substituents, can facilitate intermolecular charge transport. The presence of the amino group at the 5-position is expected to further modulate the electronic properties, potentially enhancing hole-transporting characteristics and leading to ambipolar behavior. The ability of similar conjugated polymers to self-assemble into ordered structures is crucial for efficient charge hopping between molecules. acs.org While specific mobility values for this compound are not yet reported, the charge transport in thin films of related polymers can be highly anisotropic, with mobility along the polymer backbone being significantly higher. researchgate.net
Table 1: Properties of Selected Quinoxaline Derivatives in Organic Electronic Devices
| Compound/Device Structure | Application | Key Findings |
| Fluorene-bridged quinoxaline derivatives | Blue emitters in OLEDs | Achieved external quantum efficiencies up to 1.58% with blue emission. nih.gov |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Host material in PHOLEDs | Demonstrated good bipolar transport properties. researchgate.net |
| Quinoxaline-based TADF materials | Emitters in OLEDs | Enabled the fabrication of highly efficient OLEDs. rsc.org |
| Poly[2,3-di(2-thienyl)quinoxaline] | Conjugated polymer | Showed low bandgap and dual p- and n-doping capabilities. researchgate.net |
This table presents data for related quinoxaline derivatives to illustrate the potential of the quinoxaline scaffold in organic electronics.
The development of novel light-emitting materials is a cornerstone of OLED technology. Quinoxaline derivatives have been successfully employed as emitters, particularly for blue and deep-red phosphorescent OLEDs. researchgate.netnih.gov The rigid structure of the quinoxaline core contributes to high glass transition temperatures and thermal stability in devices. google.com The photophysical properties of this compound are anticipated to be influenced by intramolecular charge transfer (ICT) from the electron-rich pyrrole and amine groups to the electron-accepting quinoxaline core. This ICT character is often desirable for creating TADF emitters, which can harvest both singlet and triplet excitons and lead to high internal quantum efficiencies in OLEDs. rsc.org The emission color could be tuned by modifying the substituents on the pyrrole or quinoxaline rings.
The charge transport properties of organic semiconductor thin films are critical for device performance. For materials like this compound, the formation of well-ordered thin films is essential for efficient charge transport. acs.org The intermolecular interactions, including π-π stacking of the aromatic cores and potential hydrogen bonding involving the pyrrole N-H and the 5-amino group, would play a significant role in the molecular packing and morphology of the film. The charge carrier mobility in thin films of related donor-acceptor polymers can reach values up to 0.97 cm²/(V·s). acs.org It is expected that the charge transport in thin films of this compound would be anisotropic, with the mobility being dependent on the orientation of the molecules relative to the direction of current flow. researchgate.net
Chemical Sensing Platforms
The di(pyrrol-2-yl)quinoxaline (DPQ) scaffold is a well-established platform for the design of chemosensors, particularly for anions. researchgate.netrsc.orgresearchgate.net The two pyrrole N-H protons can act as hydrogen bond donors, forming a binding pocket for anions. The binding event often leads to a change in the electronic properties of the DPQ system, resulting in a colorimetric or fluorescent response.
While the primary application of the DPQ scaffold has been in anion sensing, modifications to the structure could enable the detection of metal ions. The introduction of the 5-amino group in this compound provides an additional coordination site. This nitrogen atom, along with the nitrogen atoms of the quinoxaline and pyrrole rings, could create a multidentate ligand capable of binding to specific metal ions. The binding of a metal ion would likely perturb the ICT character of the molecule, leading to a detectable optical response. The design of chemosensors with high selectivity for specific heavy metal ions like Cu²⁺ and Fe³⁺ has been demonstrated with other heterocyclic systems. nih.gov
The sensing of anions is a key potential application for this compound. The parent DPQ system is known to bind anions such as fluoride, chloride, and dihydrogen phosphate (B84403) through hydrogen bonding. researchgate.net The introduction of electron-withdrawing or -donating groups can tune the binding affinity and selectivity. For instance, fluorination of the pyrrole rings in a DPQ derivative dramatically increased the affinity for dihydrogen phosphate. researchgate.net The 5-amino group in the target compound is an electron-donating group, which would increase the electron density on the quinoxaline core. This could potentially modulate the acidity of the pyrrole N-H protons and influence the anion binding properties. The binding event can result in a visible color change, allowing for "naked-eye" detection. researchgate.net
Table 2: Anion Binding Constants for selected Di(pyrrol-2-yl)quinoxaline Derivatives
| Host Compound | Anion | Binding Constant (Kₐ, M⁻¹) in CH₂Cl₂ |
| 2,3-di(pyrrol-2-yl)quinoxaline | H₂PO₄⁻ | 80 |
| 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline | H₂PO₄⁻ | 17,500 |
This table showcases the tunability of anion binding affinity in the di(pyrrol-2-yl)quinoxaline scaffold through chemical modification, as reported in a study on related compounds. researchgate.net
Beyond ionic species, the potential for sensing small neutral molecules, such as volatile organic compounds (VOCs), could be explored. This would likely rely on weaker interactions, such as hydrogen bonding or van der Waals forces, and might be facilitated by fabricating the sensor material into a porous thin film to maximize surface area and interaction sites.
Mechanisms of Selective Recognition and Signal Transduction
The core structure of the target molecule, 2,3-di(1H-pyrrol-2-yl)quinoxaline (DPQ), is a well-established platform for the selective recognition of anions. The mechanism for this recognition hinges on the formation of hydrogen bonds between the N-H protons of the two pyrrole rings and the incoming anion. bgsu.edunih.gov The quinoxaline unit, a known chromophore, is electronically coupled to the pyrrole binding sites. This coupling forms the basis of signal transduction: upon binding an anion, the electronic properties of the entire π-system are perturbed, leading to a visually detectable change in color or a change in fluorescent emission. bgsu.edu
Research on related DPQ compounds demonstrates that these systems can act as efficient sensors for anions like fluoride, chloride, and dihydrogen phosphate in organic media. researchgate.netdntb.gov.ua The binding process is a result of hydrogen bonding between the pyrrole NH groups and the anion. bgsu.edu The introduction of the 5-amine group in "this compound" is expected to significantly modulate these properties. As a strong electron-donating group, the amine substituent will increase the electron density of the quinoxaline chromophore. This alteration can fine-tune the signaling output, potentially shifting the absorption and emission wavelengths and altering the sensitivity and selectivity of the sensor.
Further enhancements to this mechanism have been explored in analogous systems. For instance, the fluorination of the pyrrole rings in a DPQ system was found to increase the acidity of the N-H protons, leading to a dramatically improved binding affinity for dihydrogen phosphate (H₂PO₄⁻) by three orders of magnitude compared to the non-fluorinated version. researchgate.net This enhanced binding was accompanied by a distinct color change from pale yellow to orange, enabling naked-eye detection. researchgate.net Similarly, extending the oligopyrrole framework by replacing a pyrrole with dipyrromethane or tripyrromethane moieties also leads to improved anion receptor capabilities compared to the basic DPQ core. nih.gov
Table 1: Anion Binding Affinity for Related Quinoxaline-Pyrrole Receptors
| Receptor Compound | Anion | Binding Constant (Kₐ, M⁻¹) | Solvent | Citation |
| 2,3-di(1H-pyrrol-2-yl)quinoxaline (DPQ) | H₂PO₄⁻ | 80 | CH₂Cl₂ | researchgate.net |
| Terpyrrolic analog of DPQ | H₂PO₄⁻ | 17,500 | CH₂Cl₂ | researchgate.net |
| 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline | H₂PO₄⁻ | ~80,000 (Improved by 3 orders of magnitude vs DPQ) | Not specified | researchgate.net |
| 2,5-Diamidopyrrole (Receptor 2) | H₂PO₄⁻ | 1,060 | DMSO | nih.gov |
| N,N'-bis-pyrrol-2-yl-2,5-diamidopyrrole (Receptor 1) | H₂PO₄⁻ | 15,000 | DMSO | nih.gov |
Redox-Active Materials for Energy Storage and Catalysis
The quinoxaline scaffold is redox-active, making its derivatives promising candidates for materials in energy storage devices like redox flow batteries (RFBs). Research into polymers incorporating quinoxaline and pyrrole units has demonstrated their potential as anode materials. For example, poly(6-(1H-pyrrol-1-yl)quinoxaline), a related polymer, exhibits a quasi-reversible redox reaction at -0.79 V versus the standard hydrogen electrode (SHE) in aqueous alkaline electrolytes. researchgate.net An aqueous hybrid flow battery using this polymer as the anode material showed a high discharge capacity, good power density, and excellent cycling stability, retaining about 74.8% of its initial capacity after 1000 charge-discharge cycles. researchgate.net
The specific substitution pattern of this compound is particularly relevant. Studies have shown that substitution at the 2,3-positions of the quinoxaline core can significantly decrease the capacity fade rate in flow batteries, enhancing stability. researchgate.net Furthermore, the indolo[2,3-b]quinoxaline scaffold, which has an extended π-system related to the target molecule, has been identified as a highly stable anolyte with a low reduction potential of -2.01 V vs Fc/Fc⁺ and high solubility. nih.gov
Table 2: Performance of a Related Quinoxaline-Based Polymer in an Aqueous Hybrid Flow Battery
| Parameter | Value | Citation |
| Anode Material | Poly(6-(1H-pyrrol-1-yl)quinoxaline) (PPyQX) | researchgate.net |
| Redox Potential (vs. SHE) | -0.79 V | researchgate.net |
| Open Circuit Potential (50% SOC) | 1.15 V | researchgate.net |
| Discharge Capacity (at 1 A g⁻¹) | 67.1 mAh g⁻¹ | researchgate.net |
| Maximum Power Density (100% SOC) | 2.7 W g⁻¹ | researchgate.net |
| Capacity Retention (after 1000 cycles) | ~74.8% | researchgate.net |
| Coulombic Efficiency | ~93.8% | researchgate.net |
Advanced Pigments and Dyes for Non-Biological Applications
The extensive π-conjugated system of this compound inherently makes it a chromophore, and thus a candidate for use as an advanced pigment or dye. Quinoxaline derivatives are generally recognized for their applications as dyes and efficient luminescent materials. nih.gov The fusion of the quinoxaline core with two pyrrole rings creates a large, planar aromatic system that typically absorbs light in the visible or ultraviolet region, resulting in a colored compound.
The photophysical properties of such molecules can be tuned through chemical modification. The 5-amine group plays a critical role as a powerful electron-donating auxochrome. This substituent will engage in charge-transfer interactions with the electron-accepting quinoxaline core, a classic design principle for organic dyes. This donor-acceptor character is expected to cause a bathochromic (red) shift in the absorption spectrum, deepening the color compared to the unsubstituted DPQ parent molecule.
Furthermore, related structures based on the pyrrolo[2,3-b]quinoxaline skeleton have been synthesized and shown to be strongly polarized dipolar chromophores. nih.govresearchgate.net These dyes exhibit intense fluorescence and strong solvatofluorochromism, where the color of the emitted light changes with the polarity of the solvent. nih.gov This property is highly desirable for advanced applications such as environmental sensors and functional dyes in smart materials.
Components in Luminescent Solar Concentrators or Photovoltaic Devices
The donor-acceptor architecture inherent in this compound makes it a highly promising candidate for optoelectronic applications, including as a component in luminescent solar concentrators (LSCs) and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In this molecule, the electron-rich pyrrole rings and the 5-amine group act as electron donors, while the quinoxaline core serves as the electron acceptor, forming a Donor-Acceptor-Donor (D-A-D) type structure.
This D-A-D architecture is highly effective for LSCs. Fluorophores with a central quinoxaline acceptor core have been used to create LSCs with outstanding optical properties, including high fluorescence quantum yields (>95% in some cases) and large Stokes shifts. rsc.orgrsc.org These properties are crucial for minimizing reabsorption losses and maximizing light concentration. LSCs built with such quinoxaline dyes have achieved remarkable external photon efficiencies of 6.2%, outperforming devices based on standard commercial dyes. rsc.org
In the context of DSSCs, quinoxaline-based structures are frequently used as π-spacers or acceptor units in D-A-π-A sensitizers. researchgate.netrsc.org The function of the dye is to absorb sunlight and inject electrons into a semiconductor substrate like TiO₂. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient device performance. wu.ac.th The presence of the electron-donating 5-amine group would raise the HOMO energy level of the molecule, which can be used to tune the absorption spectrum to better match the solar spectrum and to ensure a sufficient driving force for electron injection and dye regeneration. bgsu.eduwu.ac.th Research on pyrazino[2,3-g]quinoxaline (B3350192) dyes, which feature an extended quinoxaline system, has shown they can produce broad and intense spectral absorption extending into the near-infrared region, achieving power conversion efficiencies of 6.86% in DSSCs. rsc.org
Table 3: Photophysical Properties of a Related Donor-Acceptor-Donor Quinoxaline Dye for LSCs
| Dye | Donor Group | Acceptor Core | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) in PMMA film | Citation |
| DQ1 | Triarylamine | 2,3-diphenyl-quinoxaline | 480 | 545 | >95% | rsc.orgrsc.org |
Future Research Directions and Emerging Opportunities
Exploration of Unexplored Synthetic Pathways and Green Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While effective, future research could focus on more sophisticated and environmentally benign synthetic strategies.
Unexplored Pathways: Research could pivot towards developing novel synthetic routes that offer greater control over functionalization. This includes exploring transition-metal-catalyzed cross-coupling reactions to introduce the pyrrole (B145914) groups onto a pre-functionalized quinoxaline core. nih.gov For instance, a chemoselective Suzuki–Miyaura coupling could be investigated to attach the pyrrolyl groups at the C2 and C3 positions, followed by amination at C5. nih.gov Another avenue involves intramolecular cyclization reactions of appropriately designed precursors, a strategy that has been successful for other nitrogen-rich heterocycles. nih.gov
Green Methodologies: A significant opportunity lies in developing greener synthetic protocols. This could involve using water as a solvent, employing eco-friendly catalysts like zinc triflate, or utilizing microwave-assisted and solvent-free reaction conditions to reduce energy consumption and hazardous waste. mdpi.com The use of bio-renewable starting materials, such as glyoxal (B1671930) in reactions with amines and diketones, represents another promising green approach for constructing related heterocyclic scaffolds. researchgate.net Visible-light photoredox catalysis offers a mild and efficient method for creating functionalized pyrrolo[1,2-a]quinoxalines and could be adapted for the target compound. nih.gov
Table 10.1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Challenges | Representative References |
|---|---|---|---|
| Traditional Condensation | High yield, well-established | Harsh conditions, limited functional group tolerance | nih.gov |
| Cross-Coupling (e.g., Suzuki) | High chemoselectivity, modular | Catalyst cost, optimization of reaction conditions | nih.gov |
| Visible-Light Photoredox Catalysis | Mild conditions, high functional group compatibility | Substrate scope limitations, quantum yield efficiency | nih.gov |
| Green Solvent/Catalyst Systems | Reduced environmental impact, improved safety | Catalyst recovery, reaction kinetics in green solvents | mdpi.comresearchgate.net |
Deeper Computational Insights into Complex Interactions and Excited States
Computational chemistry provides powerful tools to predict and understand the behavior of complex molecules. For 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine, deeper computational studies can unlock a comprehensive understanding of its electronic properties and potential applications.
Quantum chemical studies, particularly using Density Functional Theory (DFT), can be employed to investigate the molecule's frontier molecular orbitals (HOMO-LUMO), dipole moments, and molecular polarizabilities. researchgate.netnih.gov Such calculations are crucial for predicting its behavior in electronic devices and its potential as a nonlinear optical (NLO) chromophore. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can elucidate the nature of its excited states, providing insights into its photophysical properties, such as absorption and emission spectra, and explaining any observed solvatochromic effects. researchgate.net
These computational models can also be used to study intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's self-assembly and solid-state packing. researchgate.net Understanding these forces is essential for designing materials with specific structural and electronic properties.
Design of Novel Supramolecular Architectures with Tunable Functions
The planar structure and hydrogen-bonding capabilities (N-H groups on the pyrrole rings and the amine) of this compound make it an excellent building block for supramolecular chemistry. researchgate.net
Future research could focus on using this compound to construct well-defined, large-scale supramolecular structures such as macrocycles, helices, or nanoribbons through self-assembly. researchgate.netmdpi.com The functional amine group at the 5-position provides a versatile handle for introducing other molecular components, allowing for the creation of complex, multi-component architectures with tailored functions. For example, by functionalizing the amine group, it may be possible to direct the self-assembly process or introduce responsive elements that allow the supramolecular structure to change in response to external stimuli like light, pH, or the presence of specific ions. mdpi.com The synthesis of π-conjugated macrocycles using quinoxaline-based precursors on solid surfaces has been demonstrated, opening a path for creating nanostructures with defined geometries and potential applications in organic electronics. mdpi.com
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic (hOI) materials combine the properties of organic molecules with those of inorganic frameworks, leading to novel materials with enhanced or entirely new functionalities. nih.govnih.gov These materials are typically composites where the components are mixed on a sub-micrometric or nanometric scale. nih.govnih.gov
The quinoxaline derivative could serve as the organic component in such hybrids. Its ability to coordinate with metal ions through its nitrogen atoms suggests its potential for integration into metal-organic frameworks (MOFs) or for surface functionalization of inorganic nanoparticles (e.g., silica (B1680970), metal oxides). grafiati.com The integration could be achieved through weak interactions (Class I hybrids) or by forming covalent bonds between the organic molecule and the inorganic matrix (Class II hybrids). nih.gov Such hybrid materials could exhibit interesting properties, including tunable charge transport, enhanced thermal stability, and novel catalytic or sensing capabilities. nih.govcapes.gov.br
Expanding Non-Biological Material Applications (e.g., stimuli-responsive materials, molecular machines)
Beyond its potential in biological contexts, this compound is a candidate for advanced, non-biological material applications.
Stimuli-Responsive Materials: Quinoxalinone-based compounds, which are structurally related, have been shown to exhibit stimuli-responsive emission properties. researchgate.net The push-pull nature of the title compound (electron-donating pyrrole and amine groups, electron-withdrawing quinoxaline core) could lead to significant changes in its optical or electronic properties in response to environmental changes like solvent polarity, temperature, or pH. This makes it a prime candidate for the development of chemical sensors and smart materials. researchgate.net
Molecular Machines: Molecular machines are assemblies of molecular components designed to perform mechanical movements in response to an external stimulus. wikipedia.orgnobelprize.org The structural features of quinoxaline have been incorporated into rotaxanes, which are fundamental components of molecular shuttles and switches. acs.org The rigid quinoxaline core of this compound could act as a stationary component (stator) or a movable part (rotator) in a more complex molecular machine, with the pyrrole and amine groups providing sites for further chemical modification to control its movement and function. wikipedia.orgacs.org
Interdisciplinary Approaches Leveraging Quantum Chemistry and Experimental Design
The most rapid and impactful progress in exploring the potential of this compound will come from tightly integrated, interdisciplinary research.
This approach involves a synergistic loop between theoretical prediction and experimental validation. Quantum chemical studies can be used to design molecules with specific target properties (e.g., a particular absorption wavelength or electron mobility). researchgate.net These theoretical predictions would then guide the synthetic efforts. nih.gov The synthesized compounds would be characterized experimentally, and the results would be used to refine and validate the computational models. This iterative process of design, synthesis, and characterization accelerates the discovery of new materials and a deeper understanding of structure-property relationships. nih.govacs.org Such a strategy, combining computational modeling, synthetic chemistry, and materials science, is crucial for unlocking the full potential of this promising heterocyclic compound. nih.govnih.gov
Table 10.2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(1H-pyrrol-1-yl)aniline |
| Glyoxal |
| Zinc triflate |
| Quinoxaline |
Q & A
Q. Critical Parameters :
- Reagent Ratios : Excess acetic acid ensures protonation of intermediates, accelerating condensation.
- Reduction Efficiency : Na₂Sₓ (polysulfide) is superior to other reducing agents (e.g., H₂/Pd-C) for avoiding over-reduction of pyrrole rings.
- Purity Control : Intermediate nitro compounds require chromatographic purification (e.g., silica gel) to prevent side reactions .
Basic: Which spectroscopic and analytical methods are most reliable for characterizing the purity and structure of this compound?
Answer:
A multi-technique approach is essential:
- ¹H NMR : Analyze aromatic proton environments (quinoxaline C5-amine and pyrrole protons) in DMSO-d₆. Expected shifts: δ 6.5–7.2 ppm (pyrrole H), δ 8.1–8.5 ppm (quinoxaline H) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Elemental Analysis : Validate C, H, N percentages (±0.3% theoretical vs. experimental).
- HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and detect nitro-reduction byproducts .
Advanced: How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?
Answer:
Contradictions often arise from disordered pyrrole rings or twinning. Use:
- SHELXL Refinement : Apply restraints for bond lengths/angles in disordered regions. Utilize TWIN/BASF commands for twinned data .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify over- or under-modeled electron density .
- Validation Tools : Check Rint (<5%) and GooF (0.8–1.2) in WinGX. Cross-validate with Hirshfeld surface analysis for hydrogen bonding .
Q. Example Workflow :
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Data Collection | Bruker D8 VENTURE | High-resolution (<1.0 Å) data |
| Integration | SAINT | Rint = 4.2% |
| Refinement | SHELXL (TWIN/BASF) | R1 = 0.045 |
| Validation | PLATON | No missed symmetry |
Advanced: What computational strategies are recommended to model the electronic properties of this compound for structure-activity relationship (SAR) studies?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO/LUMO orbitals. Pyrrole rings contribute to electron-rich regions, enhancing π-π stacking with biological targets .
- Molecular Docking : Dock into cyclophilin J (PDB: 5XYZ) using AutoDock Vina. Key interactions:
- Quinoxaline N1 with Arg73.
- Pyrrole NH with Asp125.
- MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Q. SAR Insights :
| Substituent | Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| Pyrrole-2-yl | 0.8 ± 0.1 | Strong π-π stacking |
| Phenyl | 2.3 ± 0.4 | Weak hydrophobic |
Advanced: How should researchers address low yields in the acylation of this compound to generate derivatives?
Answer:
Low yields (e.g., <50%) arise from steric hindrance at C5-amine. Optimize via:
- Activation : Pre-activate acyl chlorides with DIPEA (2 equivalents) in dry acetone.
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., quinoxaline ring decomposition) .
- Microwave Assistance : Use 100 W, 80°C, 30 min to accelerate reactions (yield improvement: ~20%) .
Advanced: What experimental designs are critical for evaluating the antitumor activity of this compound derivatives?
Answer:
- In Vitro :
- Cell Lines : Use HepG2 (liver) and MCF-7 (breast) cancer cells. Include cyclophilin J-overexpressing lines .
- Assays : MTT (72 hr exposure), IC₅₀ determination with triplicate replicates.
- In Vivo :
- Xenograft Models : Nude mice (HepG2 tumors). Dosage: 10 mg/kg/day (oral). Monitor tumor volume and liver enzymes .
- Controls : Compare to cisplatin and unsubstituted quinoxaline analogs.
Q. Data Analysis :
| Compound | HepG2 IC₅₀ (μM) | Tumor Inhibition (%) |
|---|---|---|
| Parent | 0.8 ± 0.1 | 62 ± 5 |
| Acetyl | 1.2 ± 0.3 | 48 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
